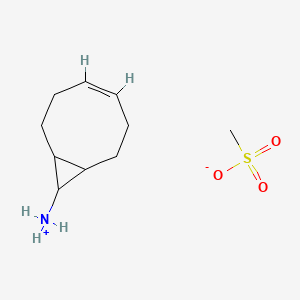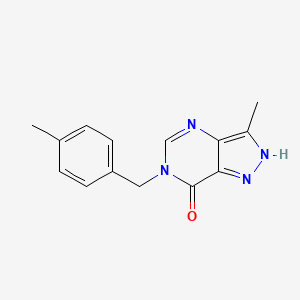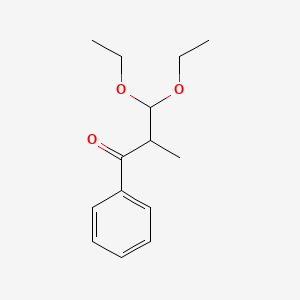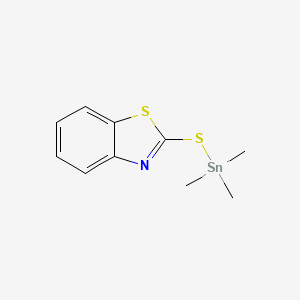
1,3-Benzothiazol-2-ylsulfanyl(trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzothiazol-2-ylsulfanyl(trimethyl)stannane is a compound that belongs to the class of organotin compounds, which are characterized by the presence of a tin atom bonded to organic groups. This compound features a benzothiazole ring, a sulfur atom, and a trimethylstannane group. Organotin compounds have been widely studied for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1,3-Benzothiazol-2-ylsulfanyl(trimethyl)stannane typically involves the reaction of 2-mercaptobenzothiazole with trimethyltin chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a base such as triethylamine to facilitate the reaction. The product is then purified through techniques like recrystallization or column chromatography.
Analyse Chemischer Reaktionen
1,3-Benzothiazol-2-ylsulfanyl(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The trimethylstannane group can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Benzothiazol-2-ylsulfanyl(trimethyl)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the benzothiazole moiety into target molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3-Benzothiazol-2-ylsulfanyl(trimethyl)stannane involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, modulating their activity. The sulfur atom can form bonds with metal ions, affecting their biological functions. The trimethylstannane group can also participate in various biochemical pathways, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
1,3-Benzothiazol-2-ylsulfanyl(trimethyl)stannane can be compared with other similar compounds, such as:
2-(1,3-Benzothiazol-2-ylsulfanyl)butanedioic acid: This compound also features a benzothiazole ring and a sulfur atom but differs in its additional functional groups.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N,N-dimethylacetamide: Similar in structure but with different substituents, leading to varied applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
79111-31-2 |
|---|---|
Molekularformel |
C10H13NS2Sn |
Molekulargewicht |
330.1 g/mol |
IUPAC-Name |
1,3-benzothiazol-2-ylsulfanyl(trimethyl)stannane |
InChI |
InChI=1S/C7H5NS2.3CH3.Sn/c9-7-8-5-3-1-2-4-6(5)10-7;;;;/h1-4H,(H,8,9);3*1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
TXOJIGYFMPUKLH-UHFFFAOYSA-M |
Kanonische SMILES |
C[Sn](C)(C)SC1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


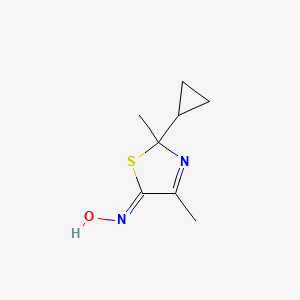
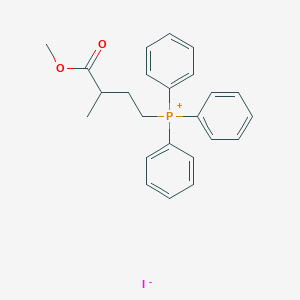
![2-Butanone, 4-[(4-bromophenyl)amino]-](/img/structure/B14428517.png)
![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
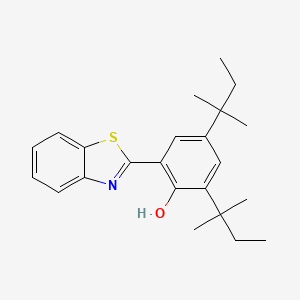
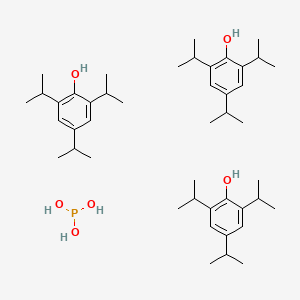

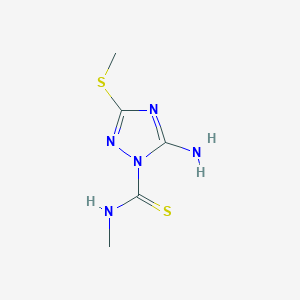

![Chloro(difluoro)[(trifluoromethyl)selanyl]methane](/img/structure/B14428543.png)
